molecular formula C7H16<br>CH3(CH2)5CH3<br>C7H16 B126788 Heptane CAS No. 142-82-5

Heptane

Cat. No.: B126788
CAS No.: 142-82-5
M. Wt: 100.2 g/mol
InChI Key: IMNFDUFMRHMDMM-UHFFFAOYSA-N
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Description

Heptane is a clear, colorless liquid at room temperature and is a volatile organic compound belonging to the alkane family. It has the chemical formula C7H16, indicating a straight-chain alkane with seven carbon atoms connected by single bonds . This compound is commonly used as a non-polar solvent in laboratories and as a reference substance in various tests due to its known properties and behavior .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Petroleum Separation Method: this compound is primarily obtained from crude oil through distillation, cracking, and other steps in the petroleum refining process.

Mechanism of Action

Target of Action

Heptane, a straight-chain alkane with the chemical formula C7H16 , is primarily used as a fuel additive and a standard in octane rating to measure the anti-knock quality of gasoline In the context of combustion and fuel, its primary target is the internal combustion engine where it undergoes combustion reactions .

Mode of Action

This compound’s mode of action is primarily through combustion, a chemical process of burning that releases heat and light. In the internal combustion engine, this compound is oxidized, producing heat, carbon dioxide, and water . This heat is then used to do work, such as moving a vehicle. The detailed chemical kinetic mechanism of this compound’s combustion has been developed and validated by comparison to experiments in shock tubes and rapid compression machines .

Biochemical Pathways

As a hydrocarbon, this compound doesn’t participate in any biochemical pathways within living organisms. The combustion process of this compound involves ignition, flame propagation, and extinction . The reaction network describing important subchemistries like the peroxyl radical chemistry governing low-temperature ignition and the C/H/O chemistry of importance to flame propagation has been developed .

Result of Action

The result of this compound’s action in an internal combustion engine is the release of energy in the form of heat and light, which is used to power the engine . In humans, acute exposure to this compound can cause nonspecific narcosis, similar to volatile anesthetic compounds . Symptoms of acute exposure can include modest hallucinations, skewed perception, noticeable vertigo, and incoordination .

Chemical Reactions Analysis

Heptane undergoes various chemical reactions, including:

Scientific Research Applications

Heptane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Heptane can be compared with other similar compounds, such as hexane and octane:

    Hexane (C6H14): Hexane has a lower boiling point and fewer carbon atoms than this compound.

    Octane (C8H18): Octane has a higher boiling point and more carbon atoms than this compound.

This compound is unique due to its specific properties and applications, particularly in the context of its use as a reference substance for octane rating and its role in various industrial processes .

Properties

IUPAC Name

heptane
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InChI

InChI=1S/C7H16/c1-3-5-7-6-4-2/h3-7H2,1-2H3
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InChI Key

IMNFDUFMRHMDMM-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCC
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Molecular Formula

C7H16, Array
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Related CAS

67290-43-1
Record name Polyheptene
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DSSTOX Substance ID

DTXSID6024127
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Molecular Weight

100.20 g/mol
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Physical Description

N-heptane is a clear colorless liquids with a petroleum-like odor. Flash point 25 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid with a gasoline-like odor; [NIOSH], VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a gasoline-like odor.
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Boiling Point

209.1 °F at 760 mmHg (USCG, 1999), 98.38 °C, 98.00 to 99.00 °C. @ 760.00 mm Hg, 98.4 °C, 209 °F
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Flash Point

25 °F (USCG, 1999), -4 °C, 25 °F (Closed Cup), 30 °F (-1 °C), open cup, -7 °C c.c., 25 °F
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Solubility

0.0003 % (NIOSH, 2023), In water, 3.40 mg/L at 25 °C, Soluble in carbon tetrachloride; very soluble in ethanol; miscible with ethyl ether, acetone, benzene, chloroform, and petroleum ether, 0.0034 mg/mL at 25 °C, Solubility in water, mg/l at 25 °C: 2.2 (very poor), 0.0003%
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Density

0.6838 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6795 g/cu cm at 25 °C, % in saturated air: 6.3 at 25 °C, 760 mm Hg; density of air saturated with vapor: 1.18 at 25 °C, 760 mm Hg, Density (at 20 °C): 0.68 g/ml, 0.68
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Vapor Density

3.45 (Air = 1), Relative vapor density (air = 1): 3.5
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Vapor Pressure

37.49 mmHg at 70 °F (USCG, 1999), 46.0 [mmHg], 4.60X10+1 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 4.6, 40 mmHg, (72 °F): 40 mmHg
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Mechanism of Action

In the present molecular dynamics simulations /investigators/ study the chemical warfare agent sulfur mustard (bis(2-chloroethyl) sulfide) and the alkane heptane inserted into a dipalmitoylphosphatidylcholine (DPPC) bilayer, a generic model for a biological membrane. /They/ investigate the diffusion, the orientation, the preferred positioning, and the end-to-end distance of the solutes within the membrane as well as the corresponding coupling times. /Investigators/ compare results of equilibrium simulations and simulation at different external forces, which drag the solutes through the membrane. These properties lead to a general comparison of the rotational and translational behaviors of the two solutes during the penetration of the membrane... For heptane the hindrance to penetrate into the membrane is significantly higher than for sulfur mustard. In contrast to heptane molecules, which spend the most of the time penetrating the tail groups, sulfur mustard needs more time to escape the tail group-head group interface of the membrane.
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Color/Form

Colorless liquid

CAS No.

142-82-5
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Melting Point

-131 °F (USCG, 1999), -90.549 °C, -90.6 °C, -90.7 °C, -131 °F
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Synthesis routes and methods I

Procedure details

A solution of 100 g of purified 1-decene, 1.301 g of a TIBA stock solution (20 mg TIBA/g toluene solution) and 0.445 g of Metallocene A stock solution (1 mg Metallocene A/g toluene solution) was charged into a clean 600 ml autoclave equipped with an agitator, at room temperature. The reactor was then pressurized with 30 psig hydrogen. The mixture was then heated to 90° C. with stirring. A second solution made by adding a) 0.641 g of Activator A stock solution (1 mg Activator A/g toluene solution) and b) 20 g toluene solvent and was added and the reaction temperature was maintained at 90° C. overnight, then cooled down to room temperature, and any reactor pressure was vented. The liquid product was diluted with 50 ml heptane, stirred with 5 g activated alumina for half an hour and filtered to remove solids. The filtrate was analyzed by gas chromatography using an internal standard to obtain the wt % of normal-decane (n-C10) formation from 1-decene hydrogenation, wt % conversion to lubes and wt % lube yield. The lube product was then isolated by flashing the light ends (solvents, unreacted C10 fraction, and any fractions lighter than C30) and distilled at 180° C. under high vacuum (1 millitorr) for two hours to isolate the lube product.
Quantity
20 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
1.301 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Metallocene
Quantity
0.445 g
Type
reactant
Reaction Step Two
[Compound]
Name
Metallocene
Quantity
1 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

0.12 mmoles of (η5-cyclopentadienyl)titanium trichloride (CpTiCl3; Aldrich commercial product), 20 ml of anhydrous cyclohexane, 0.03 ml of a solution of n-dibutylglima 0.45 M in anhydrous cyclohexane and 0.54 ml of 1 molar Mg(butyl)2 in n-heptane (atomic ratio Mg/Ti=4.5), are charged into a tailed test-tube equipped with a magnetic stirrer, in an atmosphere of argon. The mixture is left under stirring for 20 hours at room temperature (the solution takes on an extremely dark colouring). 18.8 ml of 1-octene (distilled and maintained on molecular sieves) are added. At this point the solution is siphoned in an autoclave previously maintained under argon and the same procedure is carried out as described in example 1 above. At the end it is cooled to room temperature. About 18 ml of octane and 0.4 ml of 2-octene are obtained by distillation (GC, mass GC and NMR analyses). The results and process conditions are summarized in table 1 below.
[Compound]
Name
(η5-cyclopentadienyl)titanium trichloride
Quantity
0.12 mmol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0.03 mL
Type
reactant
Reaction Step One
[Compound]
Name
Mg(butyl)2
Quantity
0.54 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
18.8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heptane
Reactant of Route 2
Heptane
Reactant of Route 3
Heptane
Reactant of Route 4
Heptane
Reactant of Route 5
Heptane
Reactant of Route 6
Heptane
Customer
Q & A

Q1: What is the molecular formula and weight of heptane?

A1: this compound's molecular formula is C7H16, and its molecular weight is 100.20 g/mol.

Q2: What spectroscopic techniques have been used to characterize this compound?

A2: Several spectroscopic techniques have been employed to study this compound and its derivatives. Infrared (IR) spectroscopy helps determine the functional groups and their interactions. For example, one study used IR to quantify p-cymene and this compound concentrations in a polystyrene recycling process. [] UV-Vis spectroscopy helps analyze the electronic transitions and conjugation in this compound derivatives, providing insights into their structure. [] Other techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are valuable for detailed structural elucidation.

Q3: Can this compound be used to form gels with specific properties?

A4: Yes, n-lauroyl-L-alanine can gel both aliphatic and aromatic hydrocarbons, including this compound and toluene. Blending these solvents allows tailoring the gel's fiber thickness, self-assembly patterns, thermal stability, and rheological properties. []

Q4: How is this compound used in studies related to heterogeneous catalysis?

A5: this compound is frequently employed as a model compound to investigate the performance of catalysts in reactions like hydroisomerization. For instance, researchers studied the activity of platinum supported on heteroatomic zeolite MnAlβ for n-heptane hydroisomerization. []

Q5: How is computational chemistry used to study this compound combustion?

A8: Researchers employ software like CHEMKIN and KIVA-II to simulate this compound combustion processes. [, ] These simulations provide insights into the complex chemical reactions, heat release, and formation of intermediates and pollutants during combustion. They also aid in optimizing combustion parameters for improved efficiency and reduced emissions.

Q6: Have any computational studies been conducted on this compound at the molecular level?

A9: Yes, studies employing canonical variational transition-state theory and multidimensional small curvature tunneling have been used to determine the kinetics of unimolecular hydrogen-transfer reactions of n-heptylperoxy and isooctylperoxy. [] These studies provided a molecular-level understanding of the different knocking behaviors observed for n-heptane and isooctane.

Q7: Are there any known strategies to improve the formulation of compounds in this compound?

A10: While specific strategies depend on the compound in question, researchers have explored using surfactants like Aerosol-OT to enhance the solubility and stability of certain molecules in this compound. For instance, studies have shown that Aerosol-OT can prevent dimerization of 8-hydroxyquinoline in this compound by forming stable complexes. []

Q8: What analytical methods are employed to study this compound and related systems?

A11: Numerous analytical techniques are utilized in this compound research. Gas chromatography (GC) coupled with mass spectrometry is commonly used to analyze this compound and its isomers in various samples. High-performance liquid chromatography (HPLC) is another powerful technique employed for separating and quantifying this compound and related compounds, particularly in complex mixtures. For example, researchers used HPLC to study the separation of enantiomers of α-cyclohexyl mandelic acid using a chiral microemulsion liquid membrane system containing this compound as part of the organic solvent. []

Q9: How is the mass diffusion coefficient of a compound in this compound measured?

A12: The mass diffusion coefficient of a compound in this compound can be measured using techniques like digital image holograph interferometry. This technique has been used to measure the mass diffusion coefficients of diethyl carbonate in this compound at various temperatures, providing valuable data for applications like fuel development. []

Q10: Are there any concerns regarding the environmental impact of this compound?

A13: this compound, being a volatile organic compound, can contribute to the formation of ground-level ozone and smog. [] Its release into the environment should be minimized. Research focuses on developing and improving combustion processes and finding alternative fuels to mitigate the environmental impact of this compound and other hydrocarbons.

Q11: What is the role of this compound in studying the behavior of environmental pollutants like asphaltenes?

A14: this compound is used as a precipitant for asphaltenes, complex mixtures of polyaromatic hydrocarbons found in crude oil. Understanding asphaltene aggregation in toluene/heptane solutions is crucial for improving oil recovery and refining processes. Researchers employ techniques like molecular dynamics simulations to study the impact of different factors, such as the presence of dispersants, on asphaltene aggregation in this compound-containing systems. [, ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.